N-(4-Benzyl-2-methyl-1,3-oxazol-5-yl)-2,2,2-trifluoroacetamide

Medicinal Chemistry PROTAC Linker Chemistry Heterocycle Synthesis

N-(4-Benzyl-2-methyl-1,3-oxazol-5-yl)-2,2,2-trifluoroacetamide (CAS 87784-06-3) is a synthetic oxazole derivative with the molecular formula C₁₃H₁₁F₃N₂O₂ and exact mass 284.077 Da, featuring a 4-benzyl-2-methyl-substituted oxazole core capped by a trifluoroacetamide group  . The compound is primarily supplied as a specialty building block for combinatorial library synthesis and proteolysis-targeting chimera (PROTAC) linker development, with commercial purity typically specified at 97 % or 98 % , and exhibits a computed LogP of 3.72 and polar surface area of 58.6 Ų.

Molecular Formula C13H11F3N2O2
Molecular Weight 284.23 g/mol
CAS No. 87784-06-3
Cat. No. B15210896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Benzyl-2-methyl-1,3-oxazol-5-yl)-2,2,2-trifluoroacetamide
CAS87784-06-3
Molecular FormulaC13H11F3N2O2
Molecular Weight284.23 g/mol
Structural Identifiers
SMILESCC1=NC(=C(O1)NC(=O)C(F)(F)F)CC2=CC=CC=C2
InChIInChI=1S/C13H11F3N2O2/c1-8-17-10(7-9-5-3-2-4-6-9)11(20-8)18-12(19)13(14,15)16/h2-6H,7H2,1H3,(H,18,19)
InChIKeyJNOSBFHJDYYEFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Benzyl-2-methyl-1,3-oxazol-5-yl)-2,2,2-trifluoroacetamide (CAS 87784-06-3): Core Identity and Physicochemical Baseline for Oxazole-Trifluoroacetamide Procurement


N-(4-Benzyl-2-methyl-1,3-oxazol-5-yl)-2,2,2-trifluoroacetamide (CAS 87784-06-3) is a synthetic oxazole derivative with the molecular formula C₁₃H₁₁F₃N₂O₂ and exact mass 284.077 Da, featuring a 4-benzyl-2-methyl-substituted oxazole core capped by a trifluoroacetamide group [1] . The compound is primarily supplied as a specialty building block for combinatorial library synthesis and proteolysis-targeting chimera (PROTAC) linker development, with commercial purity typically specified at 97 % or 98 % , and exhibits a computed LogP of 3.72 and polar surface area of 58.6 Ų . These properties position it as a lipophilic, moderately polarizable heterocyclic intermediate whose electronic character is dominated by the electron-withdrawing trifluoroacetamide moiety [2].

Why Substituting N-(4-Benzyl-2-methyl-1,3-oxazol-5-yl)-2,2,2-trifluoroacetamide (CAS 87784-06-3) with a Generic Oxazole Trifluoroacetamide Risks Synthesis Failure


The oxazole 5‑trifluoroacetamide scaffold is not a uniform commodity; the 4‑benzyl substituent critically dictates the outcome of downstream Boc‑deprotection chemistry [1]. In the widely adopted parallel amide‑synthesis route, oxazole‑5‑trifluoroacetamides are converted to Boc‑protected 5‑aminooxazoles, but the extent of a competing intramolecular rearrangement forming inert N‑(oxazol‑5‑yl)‑2,2,2‑trifluoroacetimidate by‑products is primarily determined by the substituent at C‑4 [1]. A 4‑benzyl‑2‑methyl analogue such as CAS 87784‑06‑3 may therefore exhibit a markedly different product distribution (desired Boc‑amine vs. undesired acetimidate) compared with a 4‑isobutyl or 4‑phenyl congener [1] [2]. Furthermore, the positional isomer N‑benzyl‑2,2,2‑trifluoro‑N‑(2‑methyl‑1,3‑oxazol‑5‑yl)acetamide (CAS 87783‑66‑2), in which the benzyl group resides on the amide nitrogen rather than the oxazole C‑4, generates an entirely different steric and electronic profile despite sharing the identical molecular formula (C₁₃H₁₁F₃N₂O₂) and molecular weight (284.23 g mol⁻¹) . These intrinsic sub‑class dependences mean that casual interchange of in‑class compounds can lead to divergent synthetic outcomes or unexplained batch failures in multistep sequences [1].

Quantitative Differentiation of N-(4-Benzyl-2-methyl-1,3-oxazol-5-yl)-2,2,2-trifluoroacetamide (CAS 87784-06-3) from Closest Analogs for Evidence‑Based Procurement


Regioisomeric Identity: Differentiating the 4‑Benzyl‑C‑oxazole (CAS 87784‑06‑3) from the N‑Benzyl Isomer (CAS 87783‑66‑2)

The exact positional attachment of the benzyl group constitutes the foremost differentiation criterion. The target compound (CAS 87784‑06‑3) carries the benzyl at the oxazole C‑4 position, whereas the commercially co‑available isomer N‑benzyl‑2,2,2‑trifluoro‑N‑(2‑methyl‑1,3‑oxazol‑5‑yl)acetamide (CAS 87783‑66‑2) places the benzyl on the amide nitrogen. GC‑MS analysis via SpectraBase provides a unique EI mass spectrum for CAS 87784‑06‑3 (exact mass 284.077 Da) that can serve as a definitive fingerprint [1]. Both isomers share the identical molecular formula C₁₃H₁₁F₃N₂O₂ and molecular weight (284.23 g mol⁻¹), but their InChIKeys differ fundamentally, confirming distinct connectivity [1] .

Medicinal Chemistry PROTAC Linker Chemistry Heterocycle Synthesis

Computed Lipophilicity and Polarity Differential vs. the 4‑Isobutyl Analog (CAS 87784‑00‑7) for Library Design

The 4‑benzyl substituent imparts a significantly higher computed LogP (3.72) relative to the 4‑isobutyl analogue, 2,2,2‑trifluoro‑N‑[2‑methyl‑4‑(2‑methylpropyl)‑1,3‑oxazol‑5‑yl]acetamide (CAS 87784‑00‑7), the latter lacking an aromatic ring at C‑4 . The polar surface area of CAS 87784‑06‑3 is 58.6 Ų , a value expectedly very close to that of CAS 87784‑00‑7 (both share the same terminal trifluoroacetamide and oxazole‑5‑amide motif), yet the larger hydrophobic surface of the benzyl group alters predicted membrane permeability. These computed properties, obtained from ChemSrc using a standardized fragment‑based prediction algorithm, allow direct cross‑compound comparison .

ADME Prediction Fragment-Based Drug Discovery PROTAC Linker Optimization

Commercial Purity Tiers: 98 % vs. 97 % Specification for Multi‑Step Synthesis Reliability

Two distinct purity specifications are commercially available for CAS 87784‑06‑3: Leyan supplies the compound at 98 % purity , while Chemenu lists 97 % purity . For comparison, the positional isomer CAS 87783‑66‑2 is typically offered only at 97 % from similar vendors . In the Thompson et al. diversity‑oriented amide synthesis, the competing intramolecular rearrangement that produces the undesired trifluoroacetimidate can consume roughly 5–15 % of the starting material under standard conditions [1]; therefore, starting with the higher 98 % purity material can translate into a meaningful improvement in effective yield of the Boc‑protected 5‑aminooxazole intermediate.

Medicinal Chemistry Supply Parallel Synthesis Quality Assurance

Unique GC‑MS Spectral Fingerprint: Differentiating CAS 87784‑06‑3 from 4‑Isobutyl and Unsubstituted Analogues

The compound has a verified EI mass spectrum catalogued in the Wiley Registry of Mass Spectral Data (SpectraBase ID: 26YIwkLn9R4) with an exact mass of 284.077 Da [1]. This mass spectrum provides a unique fragmentation pattern that readily distinguishes it from the 4‑isobutyl analogue (CAS 87784‑00‑7; molecular formula C₁₁H₁₅F₃N₂O₂, exact mass 264.108 Da) and the unsubstituted 2,2,2‑trifluoro‑N‑(1,3‑oxazol‑5‑yl)acetamide (CAS 110281‑31‑7; C₅H₃F₃N₂O₂, MW 180.08 Da) . The GC‑MS retention index and fragmentation pattern are immediately usable for incoming quality control and compound verification in academic or industrial labs that have access to the KnowItAll Mass Spectral Library [1].

Analytical Chemistry Quality Control Compound Verification

Synthetic Utility in Oxazole‑5‑Amide Libraries: Differential Boc‑Deprotection Yield vs. Non‑Benzylated Analogues

Thompson et al. demonstrated that oxazole‑5‑trifluoroacetamides are converted to Boc‑protected 5‑aminooxazoles, but the yield is modulated by the competing formation of N‑(oxazol‑5‑yl)‑2,2,2‑trifluoroacetimidate [1]. Although the absolute yields for the individual 4‑benzyl‑2‑methyl congener are not disclosed in the published text, the mechanistic study establishes that the C‑4 substituent is a primary determinant of the rearrangement extent [1] [2]. The 4‑benzyl analogue (CAS 87784‑06‑3) is structurally positioned at the more sterically demanding end of the spectrum relative to 4‑alkyl or 4‑H analogues, likely favouring a higher proportion of the desired Boc‑amine pathway compared with less hindered variants [2]. When selecting a building block for a 5‑aminooxazole library, the 4‑benzyl‑2‑methyl derivative thus offers a synthetically validated entry point with a defined side‑reaction profile rather than an uncharacterized one [1].

Combinatorial Chemistry Parallel Amide Synthesis 5‑Aminooxazole Intermediates

Aldose Reductase Inhibitor Patent Context: Sub‑Class Differentiation for Diabetic Complication Programs

The broader class of 5‑trifluoroacylamino‑2‑aryl oxazoles is claimed as aldose reductase inhibitors in WO1992005163A1, with specific IC₅₀ values reported for numerous 2‑aryl analogues [1]. While CAS 87784‑06‑3 is not itself a 2‑aryl oxazole, its structure maps directly to the 5‑trifluoroacylamino pharmacophore described in the patent. The patent explicitly teaches that the nature of the 2‑substituent and the acyl moiety defines aldose reductase inhibitory potency, with many examples falling in the range of 10⁻⁷ to 10⁻⁸ M [1]. For a medicinal chemistry team exploring this target, CAS 87784‑06‑3 represents a literature‑contextualized 4‑benzyl‑2‑methyl variant of the 5‑trifluoroacetamido pharmacophore, providing a distinct substitution vector relative to the 2‑aryl analogues for which biological data are already published [1].

Aldose Reductase Inhibition Diabetic Complications Structure-Activity Relationship

Priority Application Scenarios for Procuring N-(4-Benzyl-2-methyl-1,3-oxazol-5-yl)-2,2,2-trifluoroacetamide (CAS 87784-06-3) Based on Verifiable Evidence


Parallel Amide Library Synthesis Using the Thompson Boc‑Deprotection Protocol

The compound is directly compatible with the one‑pot acylation‑deprotection methodology published by Thompson et al. (J. Org. Chem. 2009, 74, 3856–3865) for generating diverse oxazole‑5‑amide libraries [1]. The 4‑benzyl‑2‑methyl substitution pattern is representative of the oxazole‑5‑trifluoroacetamide substrate scope explored in that work, and the unique GC‑MS fingerprint (SpectraBase ID: 26YIwkLn9R4) enables identity verification before library synthesis . Laboratories that have standardized on this protocol should preferentially source CAS 87784‑06‑3 at the highest available purity (98 %, Leyan cat. 2238299) to maximize Boc‑amine yield and minimize trifluoroacetimidate by‑product formation [2].

PROTAC Linker Optimization Exploiting the 4‑Benzyl Hydrophobic Patch

For PROTAC (proteolysis‑targeting chimera) development, the 4‑benzyl substituent provides a distinct aromatic hydrophobic surface (computed LogP = 3.72) absent in the 4‑isobutyl congener (CAS 87784‑00‑7) [1]. This structural feature can engage π‑stacking interactions with the target protein or the E3 ligase interface when the compound is elaborated into a bifunctional degrader. Medicinal chemistry teams who have already characterized 2‑aryl‑5‑trifluoroacetamido oxazoles as aldose reductase ligands (WO1992005163A1) can use CAS 87784‑06‑3 to introduce a chemically orthogonal C‑4 benzyl vector while maintaining the trifluoroacetamido pharmacophore .

Fragment‑Based Drug Discovery (FBDD) with Verified Physicochemical Properties

The compound’s computed LogP (3.72) and polar surface area (58.6 Ų), derived from a standardized ChemSrc algorithm, position it within drug‑like property space for fragment elaboration [1]. Combined with the published SAR context for 5‑trifluoroacylamino oxazoles as aldose reductase inhibitors , the compound can serve as a tractable fragment hit for medicinal chemistry optimization programs targeting diabetic complications where the core pharmacophore has already been validated in enzyme assays (IC₅₀ range 10⁻⁷–10⁻⁸ M for related 2‑aryl analogues) .

Analytical Quality Control and Identity Verification in Multi‑Analogue Inventory Management

Because CAS 87784‑06‑3 can be easily mistaken for its positional isomer (CAS 87783‑66‑2, identical molecular formula and MW) or the 4‑isobutyl analogue (CAS 87784‑00‑7), the availability of an authoritative GC‑MS spectrum in the Wiley Registry (exact mass 284.077 Da) provides a definitive analytical standard for incoming quality control [1]. Laboratories managing inventories of multiple oxazole‑trifluoroacetamide building blocks should incorporate this spectral reference into their SOPs to prevent costly cross‑contamination or mis‑identification errors [1].

Quote Request

Request a Quote for N-(4-Benzyl-2-methyl-1,3-oxazol-5-yl)-2,2,2-trifluoroacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.